2,4-Diphenylimidazol

Übersicht

Beschreibung

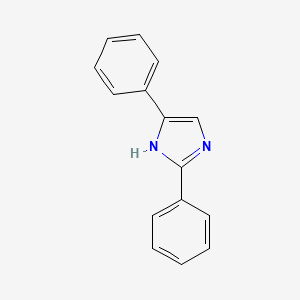

2,4-Diphenylimidazole is an organic compound with the chemical formula C15H12N2. It is a white crystalline solid that is soluble in some organic solvents, such as ethanol and dichloromethane . This compound is part of the imidazole family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

2,4-Diphenylimidazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

2,4-Diphenylimidazole, also known as 2,4-Diphenyl-1H-imidazole, has been identified as a potent inhibitor of the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release single alpha-glucose molecules .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity .

Biochemical Pathways

By inhibiting α-glucosidase, 2,4-Diphenylimidazole affects the carbohydrate digestion pathway. This results in a reduction in the rate of carbohydrate digestion, leading to a slower release of glucose into the bloodstream . This can help manage postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in individuals with diabetes .

Pharmacokinetics

These studies can provide insights into the potential bioavailability and pharmacokinetic properties of 2,4-Diphenylimidazole .

Result of Action

The primary result of 2,4-Diphenylimidazole’s action is the inhibition of α-glucosidase and the subsequent reduction in the rate of carbohydrate digestion . This leads to a slower release of glucose into the bloodstream, helping to manage postprandial hyperglycemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Diphenylimidazole can be synthesized through several methods. One common method involves the condensation of benzil with benzaldehyde in the presence of ammonium acetate . This reaction typically requires heating under reflux conditions to facilitate the formation of the imidazole ring.

Another method involves the use of fluorinated graphene oxide as a catalyst. In this approach, benzil, different aldehydes, and ammonium acetate are reacted together to form 2,4,5-triarylimidazole derivatives . This method is noted for its efficiency and the ability to recover and reuse the catalyst multiple times without significant loss in activity.

Industrial Production Methods

Industrial production of 2,4-Diphenylimidazole often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and cost-effectiveness. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diphenylimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole-2-thiones, which are known for their biological activities.

Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, imidazole-2-thiones, and other derivatives that have significant biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

2,4-Diphenylimidazole can be compared with other similar compounds, such as:

4,5-Diphenylimidazole: This compound has similar structural features but differs in the position of the phenyl groups, which can affect its reactivity and biological activity.

2,4,5-Triphenylimidazole: This compound has an additional phenyl group, which can enhance its stability and interaction with biological targets.

Imidazole-2-thiones: These compounds have a sulfur atom in place of one of the nitrogen atoms, which can significantly alter their chemical properties and biological activities.

The uniqueness of 2,4-Diphenylimidazole lies in its specific substitution pattern, which provides a balance between stability and reactivity, making it a versatile compound for various applications.

Biologische Aktivität

2,4-Diphenylimidazole is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. The compound's structure, characterized by an imidazole ring substituted at the 2 and 4 positions with phenyl groups, underlies its significant interactions with various biological targets. This article explores the biological activity of 2,4-diphenylimidazole, including its mechanisms of action, pharmacological applications, and research findings.

Target Enzymes:

2,4-Diphenylimidazole primarily acts as an inhibitor of the enzyme α-glucosidase , which plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, the compound reduces the rate of carbohydrate digestion and consequently slows glucose release into the bloodstream. This mechanism is particularly relevant for managing diabetes, as it helps in controlling postprandial blood sugar levels.

Biochemical Pathways:

The inhibition of α-glucosidase affects several biochemical pathways related to carbohydrate metabolism. The compound's action can lead to improved glycemic control in diabetic patients by delaying glucose absorption in the intestines.

Pharmacological Applications

2,4-Diphenylimidazole has shown potential in various pharmacological contexts:

- Antiviral Activity: Recent studies have identified 2,4-diphenylimidazole derivatives as promising candidates for inhibiting SARS-CoV-2 3CLpro, a validated target for COVID-19 treatment. The compound exhibited effective inhibition against both the Wuhan and Delta variants of the virus with IC50 values around 7.4 to 12.6 µM .

- Anticancer Properties: Research indicates that imidazole derivatives can act as inhibitors of Heat Shock Protein 90 (HSP90) , a critical molecular chaperone involved in cancer cell survival. Compounds derived from 2,4-diphenylimidazole have demonstrated antiproliferative effects against various cancer cell lines, showcasing their potential as anticancer agents .

- Antimicrobial Activity: Studies have explored the antibacterial properties of related imidazole compounds. For instance, some derivatives exhibited significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . However, not all derivatives showed strong antibacterial effects; some were less effective than established antibiotics like ciprofloxacin.

Table: Summary of Biological Activities

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a recent study focusing on the antiviral properties of diphenylimidazole derivatives, researchers synthesized various analogs and assessed their effectiveness against SARS-CoV-2. The results indicated that specific substitutions on the phenyl rings enhanced antiviral potency through increased lipophilicity and improved molecular interactions with the viral protease . This finding highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study: Anticancer Potential

Another study evaluated the anticancer potential of imidazole derivatives targeting HSP90. The compounds were tested against multiple breast cancer cell lines, revealing significant antiproliferative activity at low micromolar concentrations. The mechanism involved degradation of client oncoproteins via the ubiquitin-proteasome pathway, leading to apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

2,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304756 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-83-7 | |

| Record name | 2,4-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.